Ethyl thieno[3,2-f]quinoline-2-carboxylate
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Overview
Description
Ethyl thieno[3,2-f]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a thiophene ring, and an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[3,2-f]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate, followed by cyclization to form the thienoquinoline core . The reaction conditions often involve the use of base-promoted conjugate addition-elimination reactions, and subsequent cyclization under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[3,2-f]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl thieno[3,2-f]quinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth.
Biological Studies: It is used in research to study its effects on various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl thieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit protein kinases in cancer cells, leading to the disruption of cell signaling pathways and inhibition of cell proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes.
Comparison with Similar Compounds
Ethyl thieno[3,2-f]quinoline-2-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-c]quinoline-2-carboxylates: These compounds share a similar core structure but differ in the position of the thiophene ring fusion.
Quinoline-2-carboxylates: These compounds lack the thiophene ring but have similar biological activities.
Thiophene derivatives: These compounds have a thiophene ring but may differ in the attached functional groups and overall structure
The uniqueness of this compound lies in its specific fusion of the quinoline and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl thieno[3,2-f]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-17-14(16)13-8-10-9-4-3-7-15-11(9)5-6-12(10)18-13/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYKQIBHCFTHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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